molecular formula C9H9N3O7 B12569773 Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester CAS No. 286382-24-9

Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester

Cat. No.: B12569773
CAS No.: 286382-24-9
M. Wt: 271.18 g/mol
InChI Key: PEVNZFDUJCPSQT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with methoxyamino and dinitro groups, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the methoxyamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives.

Scientific Research Applications

Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the methoxyamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the nitro and methoxyamino groups.

    Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the methoxyamino group.

    Benzoic acid, 4-methyl-, methyl ester: Has a methyl group instead of the methoxyamino and nitro groups.

Uniqueness

The presence of both methoxyamino and dinitro groups in benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

286382-24-9

Molecular Formula

C9H9N3O7

Molecular Weight

271.18 g/mol

IUPAC Name

methyl 4-(methoxyamino)-3,5-dinitrobenzoate

InChI

InChI=1S/C9H9N3O7/c1-18-9(13)5-3-6(11(14)15)8(10-19-2)7(4-5)12(16)17/h3-4,10H,1-2H3

InChI Key

PEVNZFDUJCPSQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NOC)[N+](=O)[O-]

Origin of Product

United States

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